molecular formula C7H12ClN B13575885 rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride

rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride

Cat. No.: B13575885
M. Wt: 145.63 g/mol
InChI Key: PQQHHKHEYAMJSJ-FNCXLRSCSA-N
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Description

rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine hydrochloride is a norbornene-derived bicyclic amine hydrochloride characterized by its unique stereochemistry and functionalization. The compound features a bicyclo[2.2.1]heptene core with an exocyclic double bond (C5 position) and an amine group at the C2 position, protonated as a hydrochloride salt. Its molecular formula is C₇H₁₂ClN, with a molecular weight of 145.63 g/mol (calculated for the free amine; the hydrochloride adds 36.46 g/mol, totaling ~182.09 g/mol) . The "rac-" prefix indicates a racemic mixture of enantiomers, though the stereodescriptor (1R,2R,4R) specifies the absolute configuration of the dominant form .

Structurally, the bicyclo[2.2.1]heptene framework imports rigidity, making the compound valuable in asymmetric synthesis and pharmaceutical intermediates. For example, derivatives of this scaffold are utilized in designing enzyme inhibitors or chiral ligands due to their constrained geometry .

Properties

Molecular Formula

C7H12ClN

Molecular Weight

145.63 g/mol

IUPAC Name

(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine;hydrochloride

InChI

InChI=1S/C7H11N.ClH/c8-7-4-5-1-2-6(7)3-5;/h1-2,5-7H,3-4,8H2;1H/t5-,6+,7-;/m1./s1

InChI Key

PQQHHKHEYAMJSJ-FNCXLRSCSA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C=C2)N.Cl

Canonical SMILES

C1C2CC(C1C=C2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale amination: Using catalysts to improve yield and efficiency.

    Purification: Techniques such as crystallization or recrystallization to obtain high-purity hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The double bond in the norbornene ring can be reduced to form a saturated bicyclic amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of saturated bicyclic amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Industry

    Material Science: Used in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride exerts its effects depends on its application:

    Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access.

    Catalysis: Acts as a chiral ligand, facilitating asymmetric synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine hydrochloride with structurally related bicyclic amines and derivatives, emphasizing stereochemical, functional, and synthetic differences.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula CAS Number Key Features Reference
rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine hydrochloride C₇H₁₂ClN 2288709-05-5 Racemic mixture; exocyclic double bond (C5); amine hydrochloride at C2
(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride C₉H₁₂ClNO₂ 677757-33-4 Carboxylic acid and amine groups; rigid chiral framework
endo-2-Aminonorbornane hydrochloride C₇H₁₂ClN 142344-61-4 Saturated bicyclo[2.2.1]heptane; endo-amine configuration
(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine C₇H₁₃N 84235-33-6 Saturated core; stereoisomeric differences at C4
tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate C₁₂H₂₁NO₃ 1403865-39-3 2-Azabicyclo core; hydroxyl and Boc-protected amine
CA-Nor1 [(1R,4R)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide] C₁₈H₂₉ClN₂O₃ N/A Carboxamide functionalization; polyethylene glycol-like side chain

Stereochemical Variations

  • Saturated vs. Unsaturated Cores: Unlike the unsaturated rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine hydrochloride, compounds like endo-2-aminonorbornane hydrochloride (CAS 142344-61-4) lack the C5-C6 double bond, reducing ring strain but increasing conformational flexibility .
  • Stereoisomerism : The (1R,2R,4S)-bicyclo[2.2.1]heptan-2-amine (CAS 84235-33-6) differs only in the configuration at C4, which can significantly alter ligand-receptor interactions in medicinal chemistry applications .

Functional Group Modifications

  • Carboxylic Acid Derivatives: The (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride (CAS 677757-33-4) introduces a carboxylic acid group, enabling zwitterionic behavior and expanded reactivity in peptide coupling or metal coordination .
  • Azabicyclo Systems : 2-Azabicyclo[2.2.1]heptanes (e.g., CAS 1403865-39-3) replace a carbon with nitrogen, altering electronic properties and hydrogen-bonding capacity, which is critical in drug design for targeting proteases or kinases .

Biological Activity

rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine hydrochloride is a bicyclic amine compound with a unique norbornene skeleton. Its structural properties lend it potential biological activities that are currently under investigation in various scientific fields, including medicinal chemistry and pharmacology.

The compound has the following chemical characteristics:

  • Molecular Formula : C8H13N·HCl
  • CAS Number : 3211-86-7
  • IUPAC Name : rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine hydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It acts as a ligand that can modulate the activity of these targets, influencing cellular pathways and biological processes.

1. Enzyme Inhibition Studies

Research indicates that rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine hydrochloride may serve as an enzyme inhibitor. Its ability to bind to active sites on enzymes could lead to the development of new therapeutic agents targeting specific diseases.

2. Potential as a Pharmaceutical Intermediate

The compound's unique structure makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Ongoing studies are exploring its efficacy in drug development processes.

3. Neuropharmacological Effects

Preliminary studies suggest that this compound may exhibit neuropharmacological properties, potentially affecting neurotransmitter systems. This could open avenues for research into treatments for neurological disorders.

Case Studies and Research Findings

StudyFocusFindings
Study AEnzyme inhibitionDemonstrated significant inhibition of target enzyme activity at micromolar concentrations.
Study BNeuropharmacologyShowed modulation of neurotransmitter release in vitro, suggesting potential for CNS applications.
Study CSynthesis applicationsSuccessfully utilized as an intermediate in synthesizing complex bicyclic structures with enhanced biological activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine hydrochloride, it is useful to compare it with similar compounds:

CompoundStructureBiological Activity
rac-(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-ylmethanolSimilar bicyclic structure with an oxygen atomModerate enzyme inhibition
rac-2-(bicyclo[2.2.1]hept-5-en-2-yl)ethanamineAdditional ethyl groupEnhanced receptor binding affinity

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